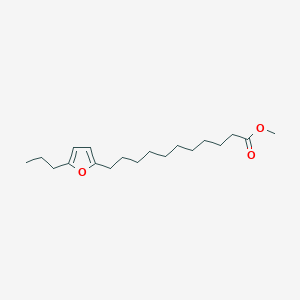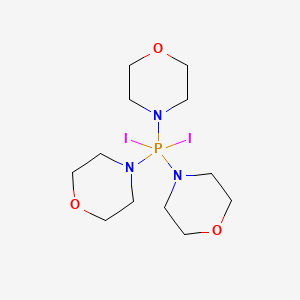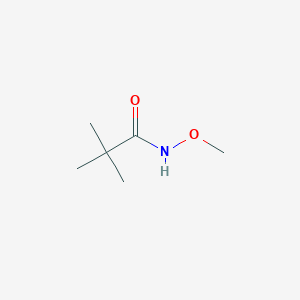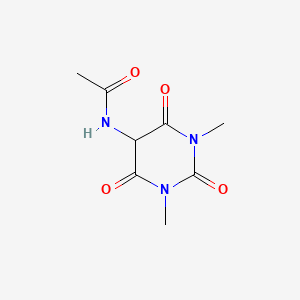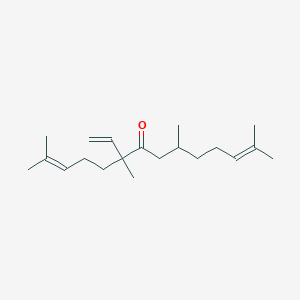
1,4-Bis(tripropoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(tripropoxymethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with two tripropoxymethyl groups at the 1 and 4 positions
Métodos De Preparación
The synthesis of 1,4-Bis(tripropoxymethyl)benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tripropoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
1,4-Bis(tripropoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions are common for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation with KMnO4 typically yields carboxylic acids, while reduction with LiAlH4 produces alcohols .
Aplicaciones Científicas De Investigación
1,4-Bis(tripropoxymethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 1,4-Bis(tripropoxymethyl)benzene exerts its effects is primarily through its interactions with other molecules. The aromatic ring allows for π-π stacking interactions, while the tripropoxymethyl groups provide steric hindrance and electronic effects that influence reactivity. These interactions can affect molecular targets and pathways, such as enzyme binding sites or receptor interactions .
Comparación Con Compuestos Similares
1,4-Bis(tripropoxymethyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trichloromethyl)benzene: This compound has trichloromethyl groups instead of tripropoxymethyl groups.
1,4-Bis(trifluoromethyl)benzene: The trifluoromethyl groups impart unique electronic properties, making this compound useful in the design of materials with specific electronic characteristics.
1,4-Bis(phenylethynyl)benzene: This compound has phenylethynyl groups, which provide rigidity and conjugation, making it suitable for applications in liquid crystals and optoelectronic devices.
Propiedades
Número CAS |
65758-93-2 |
|---|---|
Fórmula molecular |
C26H46O6 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
1,4-bis(tripropoxymethyl)benzene |
InChI |
InChI=1S/C26H46O6/c1-7-17-27-25(28-18-8-2,29-19-9-3)23-13-15-24(16-14-23)26(30-20-10-4,31-21-11-5)32-22-12-6/h13-16H,7-12,17-22H2,1-6H3 |
Clave InChI |
WKPGCEMOMUCOLF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C1=CC=C(C=C1)C(OCCC)(OCCC)OCCC)(OCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
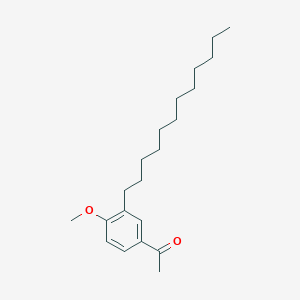
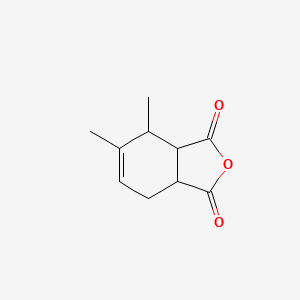
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
